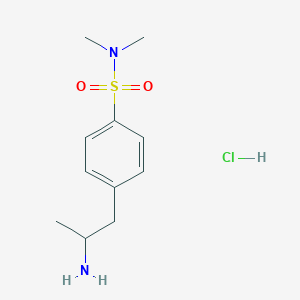

Clorhidrato de 4-(2-aminopropil)-N,N-dimetilbenceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a dimethylsulfonamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Aplicaciones Científicas De Investigación

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating infections and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the adrenergic nerve terminals . These nerve terminals play a crucial role in the sympathetic nervous system, which is part of the body’s autonomic nervous system that controls various involuntary body functions .

Mode of Action

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride acts as an indirect sympathomimetic agent . It causes the release of norepinephrine from adrenergic nerve terminals . This release of norepinephrine results in mydriasis, or dilation of the pupil .

Biochemical Pathways

The action of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which is the body’s reaction to stressful situations . The release of norepinephrine leads to various downstream effects such as increased heart rate and blood pressure .

Pharmacokinetics

It is intended for local use only, specifically as ophthalmic eye drops . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be localized to the eye and surrounding tissues .

Result of Action

The primary molecular effect of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is the release of norepinephrine from adrenergic nerve terminals . This leads to the cellular effect of mydriasis, or dilation of the pupil . This dilation allows for better examination of the back of the eye .

Action Environment

The action, efficacy, and stability of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. For instance, the pH of the eye can affect the drug’s stability and efficacy. Additionally, individual variations such as the patient’s age, overall health, and presence of other eye conditions can also influence the drug’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1-sulfonyl chloride and 2-aminopropane.

Reaction with Aminopropane: Benzene-1-sulfonyl chloride is reacted with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(2-Aminopropyl)benzene-1-sulfonamide.

Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide.

Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its desired form.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the dimethyl substitution, which may affect its solubility and biological activity.

N,N-Dimethylbenzene-1-sulfonamide: Lacks the aminopropyl group, which is crucial for its biological interactions.

Uniqueness

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the aminopropyl and dimethylsulfonamide groups. This combination enhances its solubility, stability, and potential biological activities, making it a valuable compound for various applications.

Actividad Biológica

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, is a member of a class of drugs known for their antibacterial properties. Sulfonamides have been widely studied for their biological activities, particularly in the context of antimicrobial effects, enzyme inhibition, and potential anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol

- CAS Number : 53672-99-4

- IUPAC Name : 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), sulfonamides prevent the formation of dihydropteroic acid, a precursor in folate biosynthesis, leading to bacterial growth inhibition.

Antimicrobial Activity

Sulfonamides, including 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, are effective against a range of Gram-positive and Gram-negative bacteria. The compound has shown significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Klebsiella pneumoniae | 12 |

Enzyme Inhibition

Recent studies have highlighted the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases.

| Enzyme | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| AChE | 0.20 ± 0.05 | Donepezil: 4.5 ± 0.11 |

| BChE | 3.20 ± 0.10 | Donepezil: 4.5 ± 0.11 |

These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease.

Anticancer Activity

Emerging research indicates that sulfonamides may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that the compound can significantly reduce cell viability in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates in these cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of various sulfonamides against clinical isolates and found that compounds similar to 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride exhibited promising results, particularly against resistant strains.

- Neuroprotective Effects : In a recent investigation into neuroprotective agents, researchers found that this sulfonamide derivative demonstrated substantial AChE inhibitory activity, suggesting its potential role in managing neurodegenerative diseases.

Propiedades

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.ClH/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3;/h4-7,9H,8,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMMJRWIESOYIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.